Lonsurf
CAS No.: 733030-01-8
Cat. No.: VC0544576
Molecular Formula: C19H23Cl2F3N6O7
Molecular Weight: 575.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 733030-01-8 |
---|---|
Molecular Formula | C19H23Cl2F3N6O7 |
Molecular Weight | 575.3 g/mol |
IUPAC Name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride |
Standard InChI | InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1 |
Standard InChI Key | PLIXOHWIPDGJEI-OJSHLMAWSA-N |
Isomeric SMILES | C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl |
SMILES | C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl |
Canonical SMILES | C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl |
Appearance | Solid powder |
Introduction
Mechanism of Action: Dual Pathways for Antitumor Activity
Biochemical Foundations of Trifluridine and Tipiracil
Lonsurf’s therapeutic effect arises from the synergistic interaction between its two components: trifluridine, a thymidine-based nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor . Trifluridine is incorporated into DNA during the S phase of cell division, where it induces DNA strand breaks and inhibits thymidylate synthase, a critical enzyme in pyrimidine synthesis . This dual interference disrupts DNA replication and repair mechanisms, leading to cytotoxic effects in rapidly dividing cancer cells .
Tipiracil’s role is adjunctive but crucial. By inhibiting thymidine phosphorylase, tipiracil prevents the enzymatic degradation of trifluridine, thereby increasing its bioavailability and intracellular concentration . Preclinical models indicate that tipiracil elevates trifluridine exposure by approximately 37-fold, enabling sustained antineoplastic activity .
Indications and Patient Populations
Metastatic Colorectal Cancer
Lonsurf is indicated for patients with mCRC who have progressed after fluoropyrimidine-, oxaliplatin-, and irinotecan-based regimens, as well as anti-VEGF (e.g., bevacizumab) and anti-EGFR therapies (for RAS wild-type tumors) . The RECOURSE trial established its efficacy in this setting, demonstrating a median OS of 7.1 months versus 5.3 months with placebo (hazard ratio [HR]: 0.68; p < 0.001) .
Table 1: Efficacy Outcomes in the RECOURSE Trial (mCRC)
Parameter | Lonsurf + BSC (N=534) | Placebo + BSC (N=266) | Hazard Ratio (95% CI) |
---|---|---|---|
Median OS (months) | 7.1 | 5.3 | 0.68 (0.58–0.81) |
12-Month OS Rate (%) | 27.7 | 16.6 | — |
Median PFS (months) | 2.0 | 1.7 | 0.48 (0.41–0.57) |
BSC = best supportive care; CI = confidence interval .
Metastatic Gastric/GEJ Adenocarcinoma
The TAGS trial validated Lonsurf’s utility in third-line gastric/GEJ cancer, showing a median OS of 5.7 months versus 3.6 months with placebo (HR: 0.69; p = 0.0003) . This study enrolled patients refractory to fluoropyrimidines, platinum agents, taxanes/irinotecan, and HER2-targeted therapies (where applicable) .
Table 2: Efficacy Outcomes in the TAGS Trial (Gastric/GEJ Cancer)
Parameter | Lonsurf + BSC (N=337) | Placebo + BSC (N=170) | Hazard Ratio (95% CI) |
---|---|---|---|
Median OS (months) | 5.7 | 3.6 | 0.69 (0.56–0.85) |
12-Month OS Rate (%) | 21.2 | 13.0 | — |
Median PFS (months) | 2.0 | 1.8 | 0.57 (0.47–0.70) |
Dosing Regimen and Pharmacokinetic Considerations
Standard Administration Protocol
The recommended dosage is 35 mg/m² (based on trifluridine) twice daily on Days 1–5 and 8–12 of a 28-day cycle, taken within one hour of morning and evening meals . Dose reductions to 20 mg/m² or 15 mg/m² are mandated for severe renal impairment or intolerable toxicity .
Table 3: Dose Modification Guidelines for Adverse Events
Adverse Event | Action |
---|---|
ANC < 500/mm³ | Withhold until ANC ≥ 1,500/mm³; resume at reduced dose |
Febrile Neutropenia | Withhold until resolution; resume at reduced dose |
Platelets < 50,000/mm³ | Withhold until ≥ 75,000/mm³; resume at reduced dose |
Grade 3/4 Non-Hematologic Toxicity | Withhold until Grade ≤1; resume at reduced dose |
ANC = absolute neutrophil count .
Clinical Implications and Future Directions
Lonsurf has redefined third-line therapeutic strategies for gastrointestinal malignancies. Ongoing studies explore its synergy with immunotherapies and targeted agents, such as bevacizumab combinations in mCRC . The phase III SUNLIGHT trial (NCT04737187) is evaluating Lonsurf + bevacizumab versus Lonsurf monotherapy, with preliminary data suggesting enhanced efficacy in the combination arm .
“The TAGS trial underscores Lonsurf’s role in extending survival for patients with limited options. Our focus now is on optimizing its use in earlier lines of therapy and novel combinations.” — Martin Birkhofer, Taiho Oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume